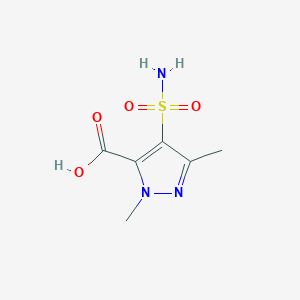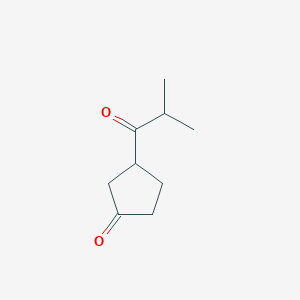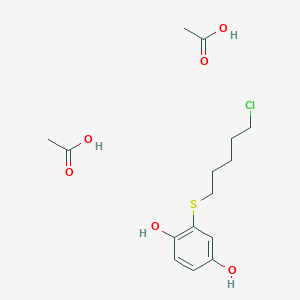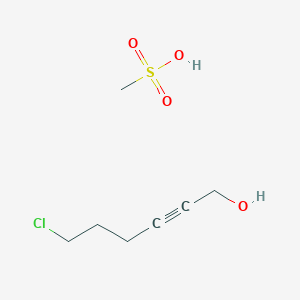![molecular formula C11H8N4S B14393892 Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- CAS No. 89730-67-6](/img/structure/B14393892.png)
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol. The reaction proceeds through the formation of intermediate thiohydrazonates, which then undergo cyclization to yield the desired thiazolo[5,4-e]-1,2,4-triazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent
Propriétés
Numéro CAS |
89730-67-6 |
|---|---|
Formule moléculaire |
C11H8N4S |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
6-methyl-3-phenyl-[1,3]thiazolo[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H8N4S/c1-7-12-10-11(16-7)13-9(14-15-10)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
WPJILONOMJOAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)N=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)


![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)




![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)

